molecular formula C18H24N4O4S B2950990 N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 685837-31-4

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2950990
CAS No.: 685837-31-4
M. Wt: 392.47
InChI Key: RIJJJZKJKCOUEJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic benzamide derivative designed for advanced scientific research. This compound features a 5-ethyl-1,3,4-oxadiazole ring linked to a piperidine-sulfonyl substituted benzamide, a structural motif recognized for its potential in modulating key biological targets. Compounds within this class have demonstrated significant value in biochemical research, particularly as inhibitors of enzymes like lipoxygenase (LOX), which is a novel target in anticancer drug discovery . The structural framework of N-sulfonylbenzamides is also under investigation for their activity on voltage-gated sodium channels, suggesting potential research applications in the field of neurobiology and pain signaling pathways . Furthermore, analogous 1,3,4-oxadiazole derivatives are known to be explored for their antimicrobial and enzyme inhibitory properties, including activity against cholinesterases, which are relevant to neurodegenerative disease research . The presence of the sulfonamide group enhances the molecule's ability to interact with enzyme active sites, making it a versatile scaffold for in-vitro pharmacological and mechanistic studies. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-3-14-7-5-6-12-22(14)27(24,25)15-10-8-13(9-11-15)17(23)19-18-21-20-16(4-2)26-18/h8-11,14H,3-7,12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJJJZKJKCOUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the piperidine sulfonyl group: This step often involves sulfonylation reactions where the piperidine ring is introduced using reagents like sulfonyl chlorides.

    Coupling with the benzamide core: The final step involves the coupling of the oxadiazole and piperidine sulfonyl intermediates with a benzamide derivative, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF, while electrophilic substitution may involve reagents like bromine in acetic acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Structural Variations in the Piperidine Sulfonyl Group

The piperidine sulfonyl substituent is critical for modulating biological activity and physicochemical properties. Key analogues include:

Compound Name Piperidine Substituent Molecular Formula Key Properties/Activities Reference
N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 3-Methylpiperidinyl C₁₇H₂₂N₄O₄S Molecular weight: 378.45 g/mol
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 3,5-Dimethylpiperidinyl C₂₃H₂₆N₄O₄S₂ Predicted density: N/A; synthetic focus
N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide 2-Methylpiperidinyl C₁₈H₂₂N₄O₄S Predicted pKa: 10.02; density: 1.39 g/cm³
  • Bulkier substituents (e.g., 3,5-dimethylpiperidinyl in ) may reduce solubility but increase target binding specificity .

Modifications on the 1,3,4-Oxadiazole Ring

Variations in the oxadiazole ring’s substituents influence electronic effects and bioactivity:

Compound Name Oxadiazole Substituent Activity/Property Reference
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide 5-(4-Methoxyphenyl) Antifungal (C. albicans); Trr1 inhibition
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 5-(Furan-2-yl) Antifungal (C. albicans); Trr1 inhibition
N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide 5-Ethyl ChEBI-classified; structural focus
N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide 5-Cyclopropyl Synthetic intermediate; predicted pKa 10.02
  • Key Insights :
    • The 5-ethyl group in the target compound balances steric bulk and hydrophobicity, contrasting with electron-rich substituents like 4-methoxyphenyl (LMM5) or heterocyclic furan (LMM11), which enhance antifungal activity .
    • Cyclopropyl substituents () may introduce ring strain, altering reactivity or metabolic stability .

Biological Activity

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and insecticidal applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

This compound belongs to a class of benzamide derivatives that incorporate the 1,3,4-oxadiazole moiety. The synthesis involves the reaction of 5-ethyl-1,3,4-oxadiazol-2-ol with a sulfonamide derivative containing an ethylpiperidine group. The general structure can be represented as follows:

N 5 ethyl 1 3 4 oxadiazol 2 yl 4 2 ethylpiperidin 1 yl sulfonyl benzamide\text{N 5 ethyl 1 3 4 oxadiazol 2 yl 4 2 ethylpiperidin 1 yl sulfonyl benzamide}

Antifungal Activity

A study evaluating a series of benzamides containing the 1,3,4-oxadiazole moiety found that several derivatives exhibited significant antifungal activity against various fungal strains. The compound demonstrated notable efficacy against Botrytis cinerea, with an effective concentration (EC50) of 14.44 μg/mL .

Table 1: Antifungal Activity of Selected Compounds

CompoundEC50 (μg/mL)Target Fungi
10f14.44Botrytis cinerea
10a84.4Botrytis cinerea
Control81.4Pyraclostrobin

The study indicated that the presence of the ethylsulfonyl group enhances antifungal activity compared to other substituents on the benzene ring .

Insecticidal Activity

Insecticidal properties were also assessed. The amide bond in the structure is believed to play a crucial role in its interaction with insect receptors. The compound showed moderate insecticidal activity against certain pests at concentrations lower than traditional insecticides like broflanilide .

Table 2: Insecticidal Activity Overview

CompoundInsect SpeciesActivity (%) at 500 mg/L
10fMythimna sepatara40
ControlBroflanilide100

Zebrafish Embryo Toxicity

The toxicity of this compound was evaluated using zebrafish embryos as a model organism. The acute toxicity was classified as low at concentrations around 20.58 mg/L, indicating that while it possesses biological activity, it may have a favorable safety profile for non-target organisms .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the benzene ring and sulfonamide group significantly affect biological activity. Compounds lacking bulky substituents on the benzene ring tended to exhibit higher antifungal potency, suggesting that steric hindrance may impede receptor binding .

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